Ceramidase Inhibition: Ceranib1 vs. Ceranib-2 Head-to-Head
In a direct head-to-head comparison using a cell-based assay in SKOV3 ovarian cancer cells, Ceranib1 inhibited ceramidase activity toward an exogenous ceramide analog with an IC50 of 55 μM, whereas its synthetic analog Ceranib-2 exhibited an IC50 of 28 μM [1]. The 2-fold difference in potency was consistent across replicate experiments.
| Evidence Dimension | Cellular ceramidase activity inhibition (IC50) |
|---|---|
| Target Compound Data | 55 μM |
| Comparator Or Baseline | Ceranib-2: 28 μM |
| Quantified Difference | Ceranib-2 is 2-fold more potent |
| Conditions | SKOV3 ovarian carcinoma cells, exogenous ceramide analog assay |
Why This Matters
The 2-fold potency difference mandates distinct working concentration ranges; users seeking maximal ceramidase inhibition may prefer Ceranib-2, while those requiring a less potent tool compound for dose-response studies should select Ceranib1.
- [1] Draper JM, et al. Discovery and Evaluation of Inhibitors of Human Ceramidase. Mol Cancer Ther. 2011;10(11):2052-2061. doi:10.1158/1535-7163.MCT-11-0365 View Source
